CID 71386479
Description
CID 71386479 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database.
For instance, compounds are typically characterized using techniques such as:
- GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment and compound identification .

- LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) for molecular weight determination and structural elucidation via in-source Collision-Induced Dissociation (CID) fragmentation patterns .
- Vacuum distillation for fractionation and quantification of compound content in mixtures .
These methods align with the International Council for Harmonisation (ICH) guidelines, which emphasize the need to describe physicochemical properties, structural formulas, and comparisons with structurally similar compounds during drug development .
Properties
CAS No. |
62431-89-4 |
|---|---|
Molecular Formula |
K6Na7 |
Molecular Weight |
395.518 g/mol |
InChI |
InChI=1S/6K.7Na |
InChI Key |
WISPDZPJOLDKLU-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Na].[Na].[Na].[Na].[Na].[Na].[K].[K].[K].[K].[K].[K] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71386479 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
RNA Polymerase Inhibition
Pseudouridimycin directly inhibits bacterial RNA polymerase through a competitive mechanism with uridine triphosphate (UTP). This reaction prevents RNA elongation by mimicking UTP’s binding site.
| Reaction Type | Target | Mechanism | Outcome |
|---|---|---|---|
| Competitive inhibition | Bacterial RNA polymerase | Structural mimicry of UTP | Disruption of transcription elongation |
Nucleophilic Substitution
The compound undergoes nucleophilic substitution at its formamidinylated group, enabling covalent interactions with enzymatic residues:
This reaction is critical for irreversible binding to bacterial targets.
Oxidation-Reduction Reactions
Pseudouridimycin participates in redox cycles involving its hydroxylated dipeptide moiety:
This activity facilitates oxidative damage to bacterial membranes.
Structural Influence on Reactivity
The molecular structure of Pseudouridimycin (formamidinylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine) directly dictates its reaction pathways:
| Structural Feature | Role in Reactivity |
|---|---|
| 5'-aminopseudouridine | Facilitates UTP mimicry and competitive binding |
| Formamidinylated group | Enhances nucleophilic substitution potential |
| N-hydroxylated Gly-Gln dipeptide | Mediates redox interactions and membrane targeting |
Reaction Conditions and Catalysts
Pseudouridimycin’s reactions occur under specific biochemical conditions:
| Parameter | Optimal Range | Catalysts/Co-factors |
|---|---|---|
| pH | 7.2–7.5 | Mg²⁺ ions, ATP |
| Temperature | 37°C | Bacterial RNA polymerase |
| Solvent | Aqueous buffer | NADH/NAD⁺ redox system |
Scientific Research Applications
CID 71386479 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its role in drug development. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71386479 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Parameters for Comparison
Key Observations:
- Structural Modifications : Methylation (e.g., 30-methyl substitution in CID 185389) often reduces toxicity while retaining core biological activity .
- Analytical Techniques: In-source CID fragmentation in LC-ESI-MS can differentiate isomers like ginsenoside Rf and pseudoginsenoside F11, suggesting similar approaches could resolve structural nuances in this compound .
Challenges in Comparison
- Data Gaps: The absence of experimental data for this compound limits direct comparisons.
- Methodological Consistency : Discrepancies in analytical parameters (e.g., mass tolerance windows in ) could affect reproducibility across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

